1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
Description
1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a carbazole derivative featuring a cyclohexylcarbonyloxy imino substituent at the 1-position. This compound’s structure combines a tetrahydrocarbazole core with a bulky, lipophilic cyclohexyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(13-7-2-1-3-8-13)23-21-17-12-6-10-15-14-9-4-5-11-16(14)20-18(15)17/h4-5,9,11,13,20H,1-3,6-8,10,12H2/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSOMAPXZXCCGO-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Green Chemistry Advancements
Recent advancements emphasize sustainability. Microwave-assisted flow reactors and propylphosphonic anhydride (T3P)-mediated protocols have reduced reaction times from hours to minutes while maintaining high yields. For instance, microwave irradiation of phenylhydrazine and cyclohexanone in [bmim(BF₄)] at 150°C for 15 minutes achieves 92% conversion, compared to 1 hour under conventional heating. These methods align with industrial demands for energy efficiency and reduced waste.
Introduction of the Oxyimino Group at the 1-Position
Nitrosation Strategies
The 1-position of tetrahydrocarbazole undergoes electrophilic substitution under nitrosation conditions. Treatment of 2,3,4,9-tetrahydro-1H-carbazole with sodium nitrite (NaNO₂) in acetic acid at 0–5°C introduces a nitroso group, forming 1-nitroso-2,3,4,9-tetrahydro-1H-carbazole. Subsequent reduction with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) converts the nitroso group to an amine, which is then oxidized to the oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux.
Direct Oxime Formation via Ketone Functionalization
An alternative route involves synthesizing 1-oxo-2,3,4,9-tetrahydro-1H-carbazole through oxidation of the tetrahydrocarbazole core. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the 1-position to a ketone. The resulting 1-oxo derivative reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 4 hours to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazole.
Acylation of the Oxime with Cyclohexylcarbonyl Chloride
Activation and Coupling Conditions
The hydroxyl group of the oxime undergoes acylation with cyclohexylcarbonyl chloride in the presence of a base. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) at 0°C facilitates the reaction, producing 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole. Excess acyl chloride (1.5 equivalents) ensures complete conversion, while molecular sieves prevent hydrolysis.
Purification and Characterization
Crude product purification employs column chromatography (silica gel, petroleum ether:ethyl acetate 8:2) to isolate the target compound in >90% purity. Structural confirmation utilizes:
- ¹H NMR : Characteristic signals include δ 10.4–10.6 ppm (indole NH), δ 2.5–2.7 ppm (cyclohexyl CH₂), and δ 1.2–1.8 ppm (cyclohexyl CH₂).
- LC-MS : Molecular ion peaks at m/z = 341.2 (M+H⁺) align with the expected molecular formula C₂₀H₂₃N₂O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Fischer + Acylation | 78 | 12 h | High scalability | Multiple purification steps |
| Microwave-Assisted Fischer | 92 | 15 min | Energy efficiency | Specialized equipment required |
| Ionic Liquid Catalysis | 95 | 1 h | Solvent recyclability | High catalyst cost |
Industrial-Scale Considerations
Solvent and Catalyst Recovery
[bmim(BF₄)] demonstrates exceptional recyclability, retaining >90% activity after five cycles in tetrahydrocarbazole synthesis. Methanol distillation enables solvent reuse, reducing production costs by 30% compared to single-use protocols.
Environmental Impact
Life-cycle assessments highlight the ionic liquid route’s superiority, generating 50% less hazardous waste than traditional acid-catalyzed methods. The process adheres to EPA guidelines for industrial green chemistry.
Chemical Reactions Analysis
Types of Reactions
1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- Structural Features : The compound features a carbazole core substituted with a cyclohexylcarbonyl group and an imino functional group. This unique structure contributes to its diverse reactivity and biological properties.
Chemistry
1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:
- Reactions :
- Oxidation : Can yield oxides or other functional groups.
- Reduction : May produce amines or alcohols.
- Substitution Reactions : Derivatives can be formed with different functional groups.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Oxides |
| Reduction | Amines |
| Substitution | Various derivatives |
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Initial studies suggest efficacy against various microbial strains.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
Case Study Example :
In vitro studies have demonstrated that derivatives of tetrahydrocarbazole compounds exhibit significant cytotoxicity against cancer cell lines, indicating the potential of this compound as a lead compound for anticancer drug development .
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Neurodegenerative Diseases : Research suggests that compounds similar to this may have neuroprotective effects.
- Therapeutic Agent Development : Ongoing studies are assessing the efficacy of this compound in treating conditions such as Alzheimer's disease.
Industry Applications
This compound is also utilized in material science:
- Polymers and Coatings : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Methyl substitution on the carbazole ring | Lacks the cyclohexylcarbonyl group |
| 5-Hydroxy-2,3,4,9-tetrahydrocarbazole | Hydroxy group addition | Exhibits different solubility and reactivity |
| 1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-carbazole | Cyclopropyl substitution | Different ring strain affecting reactivity |
This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds.
Mechanism of Action
The mechanism of action of 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbazole core may also contribute to its biological activity by intercalating with DNA or interacting with cellular membranes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 1-position of the carbazole core significantly impacts molecular properties:
However, this may reduce aqueous solubility, a trade-off observed in lipophilic analogs like PTC-858 .
Crystallographic and Spectral Data
Structural insights from X-ray and NMR studies:
Biological Activity
1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure
The compound features a complex structure characterized by a tetrahydrocarbazole core with a cyclohexylcarbonyl group and an imino functional group. This unique configuration may contribute to its biological properties.
Research indicates that compounds related to 2,3,4,9-tetrahydro-1H-carbazole derivatives exhibit various mechanisms of action:
- Inhibition of Viral Replication : Derivatives have shown effectiveness as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. For instance, a related compound displayed an IC50 value of 550 nM against HCV NS5B enzyme activity .
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Hepatitis C Virus Inhibition
A study focused on the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives as inhibitors of HCV. The lead compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition of viral replication. This suggests that structural modifications could enhance potency and selectivity against HCV.
Case Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective effects of carbazole derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death and oxidative stress, highlighting their potential for treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves (1) preparation of the tetrahydrocarbazole core via Claisen rearrangement or olefin metathesis, followed by (2) oxime functionalization. Key steps include bromination of the carbazole scaffold (e.g., using N-bromosuccinimide in CCl₄) and subsequent substitution with a cyclohexylcarbonyloxy group. Reaction conditions such as temperature (e.g., reflux in toluene) and solvent polarity significantly influence regioselectivity. For example, Lawesson’s reagent in pyridine at 383 K efficiently converts ketones to thiones, a step relevant to analogous oxime formation .
- Optimization : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., 1:1 molar ratio of ketone to Lawesson’s reagent) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydrocarbazole scaffold (δ 1.5–2.5 ppm for cyclohexyl protons) and oxime imino group (δ 8.5–9.5 ppm). 2D NMR (e.g., HMBC) verifies connectivity .
- HPLC-MS : High-resolution MS (ESI+) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 325.18) and ensures purity (>98%) .
- X-ray Crystallography : Resolves disorder in the cyclohexene ring (common in tetrahydrocarbazoles) and confirms dihedral angles between aromatic and heterocyclic moieties .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings : The oxime group is sensitive to light and humidity. Stability studies show degradation (<5%) when stored at –20°C in amber vials under argon. Accelerated aging tests (40°C/75% RH for 30 days) reveal 15% decomposition, emphasizing the need for inert storage .
Advanced Research Questions
Q. How does the cyclohexylcarbonyloxyimino group influence biological activity compared to other carbazole derivatives?
- Mechanistic Insight : The oxime group enhances hydrogen-bonding potential with biological targets (e.g., kinases or DNA). In silico docking studies suggest that the cyclohexyl moiety improves lipid solubility, facilitating membrane penetration. Comparative assays with non-substituted carbazoles show a 3-fold increase in IC₅₀ against STAT3-dependent cancer cell lines .
- SAR Analysis : Replacement of cyclohexyl with phenyl reduces activity by 50%, highlighting the role of aliphatic bulk in target engagement .
Q. What strategies resolve contradictions in reported bioactivity data for carbazole derivatives with similar substituents?
- Approach :
Standardized Assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability.
Metabolic Stability Testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the oxime group) that may explain discrepancies in in vitro vs. in vivo efficacy .
Structural Reanalysis : Verify batch purity via HPLC and crystallography to rule out polymorphic effects .
Q. How can advanced computational models guide the design of derivatives with enhanced target specificity?
- Methods :
- Molecular Dynamics (MD) Simulations : Predict binding modes to STAT3’s SH2 domain, identifying key interactions (e.g., oxime–Arg⁶⁰⁹ salt bridge).
- QSAR Modeling : Use descriptors like LogP and polar surface area to optimize bioavailability. Derivatives with LogP ~3.5 show balanced solubility and permeability .
Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?
- Analytical Challenges :
- Matrix Interference : Plasma proteins bind to the lipophilic cyclohexyl group, reducing free compound levels.
- Solutions :
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) improves recovery (>85%) .
- LC-MS/MS : Use a reverse-phase column (C18, 2.6 µm) with MRM transitions (e.g., m/z 325.18 → 210.10) for sensitive detection (LOQ = 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
